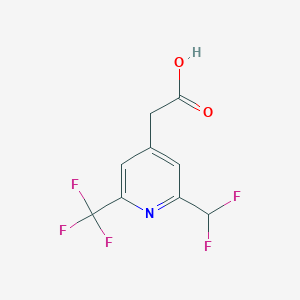
2-(Difluoromethyl)-6-(trifluoromethyl)pyridine-4-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-6-(trifluoromethyl)pyridine-4-acetic acid is a chemical compound with the molecular formula C8H6F5NO2 It is characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a pyridine ring, along with an acetic acid moiety
Preparation Methods
The synthesis of 2-(Difluoromethyl)-6-(trifluoromethyl)pyridine-4-acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Fluorinated Groups: The difluoromethyl and trifluoromethyl groups are introduced through fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Acetic Acid Moiety Addition: The acetic acid group is introduced through carboxylation reactions, often using carbon dioxide or other carboxylating agents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the process.
Chemical Reactions Analysis
2-(Difluoromethyl)-6-(trifluoromethyl)pyridine-4-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Difluoromethyl)-6-(trifluoromethyl)pyridine-4-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, particularly those requiring fluorinated components.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-6-(trifluoromethyl)pyridine-4-acetic acid involves its interaction with specific molecular targets. The presence of fluorinated groups can enhance its binding affinity to certain enzymes or receptors, influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 2-(Difluoromethyl)-6-(trifluoromethyl)pyridine-4-acetic acid include:
2-(Trifluoromethyl)pyridine-4-acetic acid: This compound lacks the difluoromethyl group but shares the trifluoromethyl and acetic acid moieties.
5-(Difluoromethyl)-2-methyl-3-(trifluoromethyl)pyridine-4-acetic acid: This compound has a similar structure but includes a methyl group in addition to the difluoromethyl and trifluoromethyl groups.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C9H6F5NO2 |
|---|---|
Molecular Weight |
255.14 g/mol |
IUPAC Name |
2-[2-(difluoromethyl)-6-(trifluoromethyl)pyridin-4-yl]acetic acid |
InChI |
InChI=1S/C9H6F5NO2/c10-8(11)5-1-4(3-7(16)17)2-6(15-5)9(12,13)14/h1-2,8H,3H2,(H,16,17) |
InChI Key |
JOYYTQJMKLDZAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C(F)F)C(F)(F)F)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















